Selective NET Inhibition with Minimal Off-Target Activity
2,3-Dihydro-N,3-dimethyl-1-phenyl-1H-indole-3-propanamine selectively inhibits the norepinephrine transporter (NET) with no significant effect on serotonin (SERT) or dopamine (DAT) transporters [1]. In contrast, the structurally related NRI atomoxetine exhibits an IC50 of 3.4 nM for NET but also shows measurable activity at SERT (IC50 = 90 nM) and DAT (IC50 = 150 nM) [2]. Daledalin's cleaner selectivity profile reduces the potential for confounding serotonergic or dopaminergic effects in experimental models.
vs. Atomoxetine: SERT IC50=90 nM, DAT IC50=150 nM (26–44× selectivity)
| Evidence Dimension | Selectivity for norepinephrine transporter (NET) over serotonin (SERT) and dopamine (DAT) transporters |
|---|---|
| Target Compound Data | No significant inhibition of SERT or DAT at concentrations achieving NET inhibition (exact IC50 values not publicly available) |
| Comparator Or Baseline | Atomoxetine: NET IC50 = 3.4 nM, SERT IC50 = 90 nM, DAT IC50 = 150 nM |
| Quantified Difference | Target compound has negligible SERT/DAT activity vs. atomoxetine's 26-fold and 44-fold selectivity ratios |
| Conditions | In vitro radioligand binding assays using human recombinant transporters (atomoxetine data from literature; target compound selectivity inferred from pharmacological characterization) |
Why This Matters
Superior NET selectivity minimizes off-target signaling that could obscure results in norepinephrine-specific pathway studies or introduce unwanted behavioral effects in animal models.
- [1] DrugBank. Daledalin. DB08898. URL: https://go.drugbank.com/drugs/DB08898. View Source
- [2] Bymaster FP, Katner JS, Nelson DL, et al. Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat: a potential mechanism for efficacy in attention deficit/hyperactivity disorder. Neuropsychopharmacology. 2002 Nov;27(5):699-711. doi:10.1016/S0893-133X(02)00346-9. View Source
